![molecular formula C10H13NO B3328766 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol CAS No. 518051-95-1](/img/structure/B3328766.png)
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol
概要
説明
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol is a heterocyclic compound with the molecular formula C10H13NO. It is a derivative of azepine, featuring a benzene ring fused to a seven-membered nitrogen-containing ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol typically involves the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. One common method includes the use of lithium aluminum hydride (LAH) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction mixture is refluxed for several hours, followed by the addition of a saturated solution of Rochelle’s salt to quench the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated azepine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially acting on receptors such as GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate). These interactions can influence neuronal activity and have implications for treating neurological conditions .
類似化合物との比較
- 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
- 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol is unique due to its hydroxyl group at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azepine derivatives that may lack this functional group .
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11-12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVKSLQSDAQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B3328683.png)

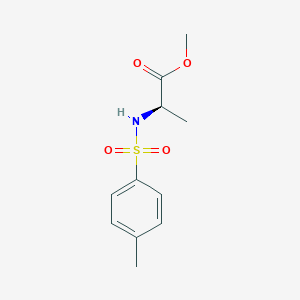
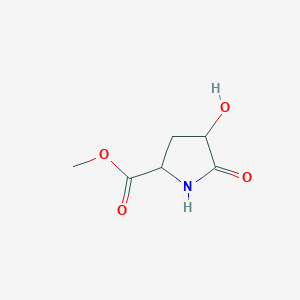
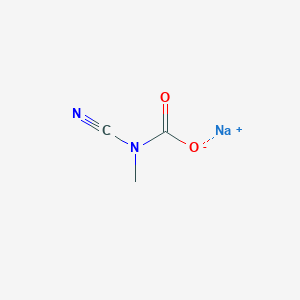



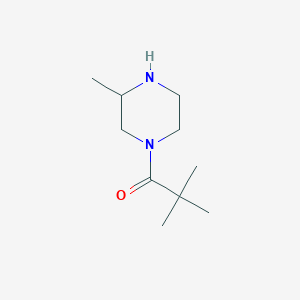
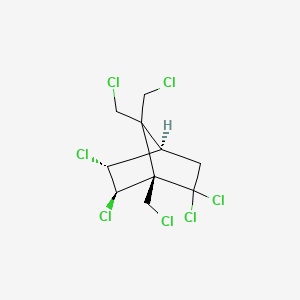
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)


![4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride](/img/structure/B3328806.png)
